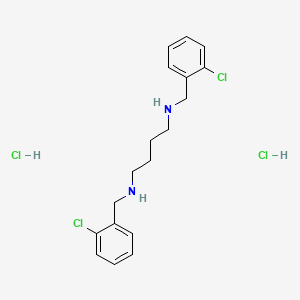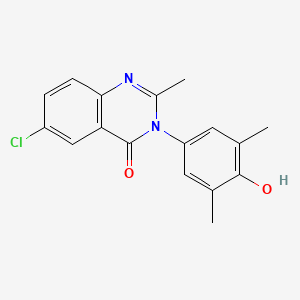
(2-(Diphenylamino)ethyl)triethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Diphenylamino)ethyl)triethylammonium bromide: is a quaternary ammonium compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further bonded to a triethylammonium group. This compound is often used in various scientific research fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Diphenylamino)ethyl)triethylammonium bromide typically involves the reaction of diphenylamine with an ethylating agent, followed by quaternization with triethylamine and bromination. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions: (2-(Diphenylamino)ethyl)triethylammonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
科学研究应用
Chemistry:
Catalysis: (2-(Diphenylamino)ethyl)triethylammonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology:
Cell Studies: The compound is used in cell biology research to study membrane transport mechanisms due to its ability to interact with cellular membranes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Antimicrobial Agents: The compound is used in the formulation of antimicrobial agents for disinfectants and sanitizers.
作用机制
The mechanism of action of (2-(Diphenylamino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It also blocks specific ion channels, affecting cellular signaling pathways.
相似化合物的比较
- (2-(Diphenylamino)ethyl)trimethylammonium bromide
- Tetraethylammonium bromide
- Triethylammonium bromide
Comparison:
- (2-(Diphenylamino)ethyl)triethylammonium bromide is unique due to the presence of the diphenylamino group, which imparts distinct chemical properties compared to other quaternary ammonium compounds.
- Tetraethylammonium bromide is commonly used as a potassium channel blocker in pharmacological research, whereas this compound has broader applications in catalysis and antimicrobial formulations.
属性
CAS 编号 |
2933-24-6 |
|---|---|
分子式 |
C20H29BrN2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
triethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H29N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MBVOQKDHXRJERM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



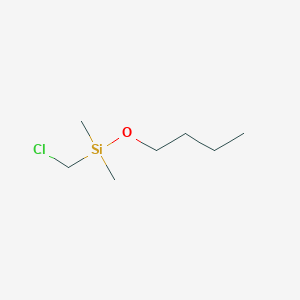


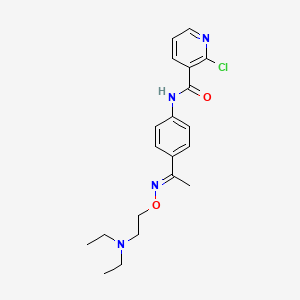
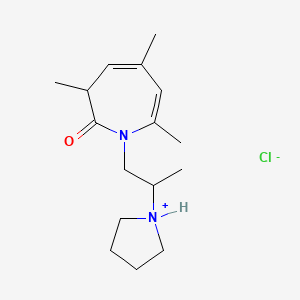
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
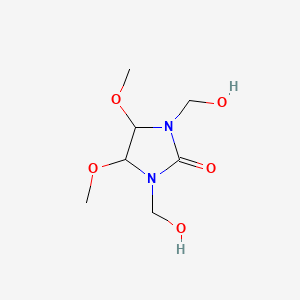
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
